Cas no 54083-22-6 (Zorubicin)

Zorubicin structure
Zorubicin structure
Productnaam:Zorubicin
CAS-nummer:54083-22-6
MF:C34H35N3O10
MW:645.66
CID:56532
PubChem ID:57164040

Zorubicin Chemische en fysische eigenschappen

Naam en identificatie

    • Zorubicin
    • N-[1-[(2S,4S)-4-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide
    • Rubidazone
    • N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide
    • Benzoylhydrazone daunorubicin
    • daunomycin benzoylhydrazone
    • Rubidazon
    • Zorubicin [INN]
    • Zorubicina [INN-Spanish]
    • zorubicine
    • Zorubicine [INN-French]
    • Zorubicinum [INN-Latin]
    • BRN 1417621
    • RP 22,050
    • Benzoic acid (1-(4-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)ethylidene)hydrazide, (2S-cis)-
    • ZORUBICIN [WHO-DD]
    • 54083-22-6
    • Benzoic acid hydrazide, 3-hydrazone with daunorubicin
    • Benzoic acid, (1-(4-((3-amino-2,3,6-trideoxy-alpha,L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)ethylidene)hydrazide, (2S-cis)-
    • CCRIS 2260
    • V25F9362OP
    • DB11618
    • Zorubicinum
    • UNII-V25F9362OP
    • Zorubicina
    • ZORUBICIN [MI]
    • DTXSID4043852
    • Inchi: 1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15?,20?,22-,23?,28?,34-/m0/s1
    • InChI-sleutel: FBTUMDXHSRTGRV-ODQASSKESA-N
    • LACHT: C1=CC=C(C(N/N=C(/C2(CC(OC3CC(N)C(O)C(C)O3)C3=C(C4C(=O)C5=C(C=CC=C5C(=O)C=4C(O)=C3C2)OC)O)O)\C)=O)C=C1

Berekende eigenschappen

  • Exacte massa: 645.23200
  • Monoisotopische massa: 645.232
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 210A^2

Experimentele eigenschappen

  • Kleur/vorm: White or nearly white crystalline powder
  • Dichtheid: 1.2920 (rough estimate)
  • Kookpunt: 675.08°C (rough estimate)
  • Vlampunt: °C
  • Brekindex: 1.7800 (estimate)
  • PSA: 210.23000
  • LogboekP: 3.33700
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